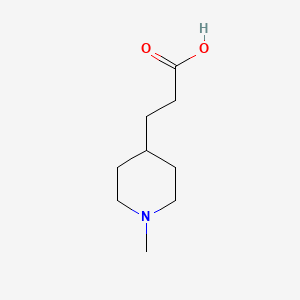

3-(1-Methylpiperidin-4-YL)propanoic acid

Description

3-(1-Methylpiperidin-4-yl)propanoic acid (CAS: 198959-40-9) is a piperidine-substituted propanoic acid derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . The compound features a methyl-substituted piperidine ring linked to a propanoic acid moiety, conferring both lipophilic (piperidine) and hydrophilic (carboxylic acid) properties.

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-10-6-4-8(5-7-10)2-3-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRPKCZPIPJKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622099 | |

| Record name | 3-(1-Methylpiperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198959-40-9 | |

| Record name | 3-(1-Methylpiperidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpiperidin-4-yl)propanoic acid typically involves the alkylation of piperidine derivatives. One common method is the reaction of 1-methylpiperidine with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired propanoic acid. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylpiperidin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Building Block in Drug Synthesis

The compound serves as an essential building block in the synthesis of various pharmaceutical agents. Its structural components allow for modifications that can lead to compounds with enhanced efficacy and specificity against targeted biological pathways. For example, it can be utilized in the development of derivatives aimed at specific receptor interactions or metabolic pathways.

2.2 Interaction Studies

Research has demonstrated that 3-(1-Methylpiperidin-4-YL)propanoic acid interacts with various biological targets, making it a candidate for further investigation in therapeutic contexts. Studies focusing on its binding affinity and efficacy at different receptors are crucial for understanding its potential as a therapeutic agent. These studies often involve assessing the compound's activity against specific targets associated with central nervous system disorders and other conditions .

3.1 Pharmacological Effects

Compounds containing piperidine rings, such as this compound, have been linked to several pharmacological effects, including:

- Antidepressant activity : Modulation of neurotransmitter systems.

- Anxiolytic effects : Potential for treating anxiety disorders.

- Neuroprotective properties : Implications for neurodegenerative diseases.

These effects highlight the compound's versatility in addressing various health issues .

3.2 Case Studies and Experimental Findings

Several studies have explored the efficacy of derivatives of this compound in preclinical models. For instance, compounds derived from this structure have shown promise in modulating neuropeptide systems linked to anxiety and stress responses .

Ongoing research is necessary to fully elucidate the therapeutic potential of this compound and its derivatives. Future studies should focus on:

- In vivo efficacy : Assessing the therapeutic effects in animal models.

- Mechanistic studies : Understanding specific pathways affected by this compound.

- Toxicological assessments : Evaluating safety profiles for potential clinical applications.

This comprehensive approach will facilitate the translation of findings from laboratory studies into practical therapeutic solutions.

Mechanism of Action

The mechanism of action of 3-(1-Methylpiperidin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Propanoic Acid Derivatives

3-(1-Benzyl-4-piperidyl)propanoic Acid

- Structure : Differs by replacing the methyl group on the piperidine nitrogen with a benzyl group.

- Synthesis: Prepared via hydrolysis of ester precursors in methanol and NaOH, yielding a solid (mp 78°C) with IR absorption at 1731 cm⁻¹ (C=O stretch) and elemental composition C₁₅H₂₁NO₂ .

- Bioactivity : Used as an intermediate in synthesizing oxazolo[4,5-b]pyridine derivatives, which are explored for heterocyclic drug development .

3-(4-Methoxy-4-(trifluoromethyl)piperidin-1-yl)propanoic Acid

- Structure : Contains a methoxy and trifluoromethyl group at the 4-position of the piperidine ring.

- Properties: Molecular formula C₁₀H₁₆F₃NO₃, molar mass 255.23 g/mol, predicted pKa 3.83 . The electronegative trifluoromethyl group enhances metabolic stability and membrane permeability compared to the methyl analog .

3-(6-Methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidin-4-yl)propanoic Acid

- Structure : Integrates a pyrimidine ring and methylsulfonyl-piperidine moiety.

Non-Piperidine Propanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids

- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1) and methyl/ethyl esters .

- Bioactivity : Demonstrated selective antimicrobial activity against Escherichia coli and Staphylococcus aureus (MIC < 10 µg/mL), attributed to the electron-withdrawing chlorine atoms enhancing membrane disruption .

3-(4-Hydroxyphenyl)propanoic Acid Derivatives

- Examples: 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (isolated from Ephedra intermedia) and 3-(2,4′-dihydroxy-3′,5′-dimethoxyphenyl)propanoic acid .

- Bioactivity : Exhibited anti-asthma activity (e.g., inhibition of β-hexosaminidase release) and antimicrobial effects against Mycobacterium smegmatis (MIC₅₀: 33.3–58.5 µg/mL) .

3-(Methylthio)propanoic Acid Esters

Biological Activity

3-(1-Methylpiperidin-4-YL)propanoic acid, also known by its CAS number 198959-40-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- Structure : The compound features a propanoic acid moiety attached to a 1-methylpiperidine ring, which is critical for its biological interactions.

The biological activity of this compound is primarily linked to its role as a modulator of various biochemical pathways. Research indicates that this compound may interact with specific receptors and enzymes, influencing cellular processes such as inflammation and neurotransmission.

Key Mechanisms:

- Inhibition of Ubiquitin-Specific Proteases (USPs) : Recent studies have highlighted the compound's potential as an inhibitor of USP30, which plays a role in protein degradation pathways. Inhibiting USP30 may enhance the degradation of certain proteins involved in cancer and neurodegenerative diseases .

- Neurotransmitter Modulation : The piperidine structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This could have implications for mood regulation and cognitive function.

Table 1: Biological Activity Summary

Case Study 1: USP30 Inhibition

A study investigated the effects of this compound on cellular models expressing USP30. Results demonstrated a significant reduction in USP30 activity, leading to increased apoptosis in cancer cell lines. This suggests a potential therapeutic application in oncology .

Case Study 2: Neurotransmitter Effects

Research on animal models indicated that administration of the compound resulted in altered levels of serotonin and dopamine. Behavioral assays showed improved mood-related outcomes in treated subjects, indicating its potential as an antidepressant or anxiolytic agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest moderate bioavailability with rapid metabolism. Toxicological assessments indicate a favorable safety profile at therapeutic doses, but further studies are necessary to establish long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.